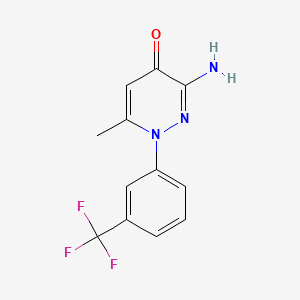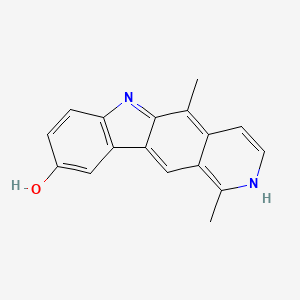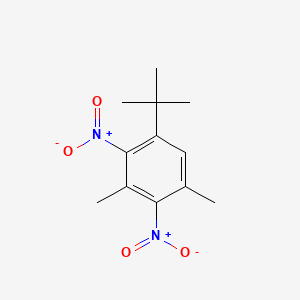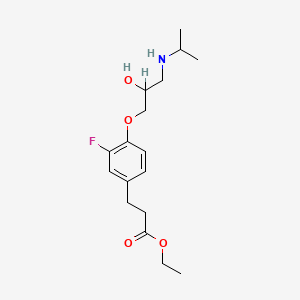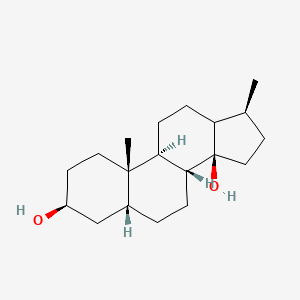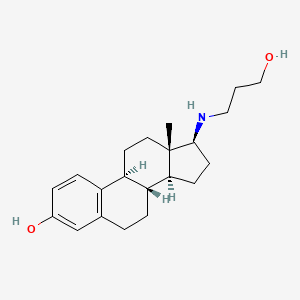![molecular formula C16H18O2 B1213772 4-[1-(4-Méthoxyphényl)-1-méthyléthyl]phénol CAS No. 16530-58-8](/img/structure/B1213772.png)
4-[1-(4-Méthoxyphényl)-1-méthyléthyl]phénol
Vue d'ensemble
Description
4-[1-(4-Methoxyphenyl)-1-methylethyl]phenol is an organic compound with the molecular formula C16H18O2. It is known for its unique structure, which includes a methoxy group attached to a phenyl ring, and is often used in various chemical and industrial applications.
Applications De Recherche Scientifique
4-[1-(4-Methoxyphenyl)-1-methylethyl]phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
Target of Action
Similar compounds have been shown to target the signal transducer and activator of transcription 3 (stat3) pathway . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
For instance, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), a related compound, has been shown to inhibit STAT3 activation . This inhibition can lead to a decrease in the transcription of STAT3-dependent genes, which can alter cellular processes such as inflammation and cell growth .
Biochemical Pathways
The compound likely affects the STAT3 pathway, given the activity of similar compounds . The STAT3 pathway is involved in many cellular processes, including cell growth, apoptosis, and inflammation . By inhibiting STAT3, the compound could potentially affect these processes, leading to downstream effects such as reduced inflammation and altered cell growth .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) of similar compounds suggest that it may have good bioavailability
Result of Action
The result of the compound’s action would likely depend on its specific targets and mode of action. If it acts similarly to related compounds, it could potentially have anti-inflammatory effects due to its inhibition of STAT3 . This could lead to a decrease in inflammation-related symptoms in various disease models .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Methoxyphenyl)-1-methylethyl]phenol typically involves the reaction of 4-methoxyacetophenone with phenol in the presence of a catalyst. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the desired product. The process may involve heating the reactants to a specific temperature to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[1-(4-Methoxyphenyl)-1-methylethyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenol:
Bisphenol A: A well-known industrial chemical with two phenol groups connected by a methylene bridge.
4-Methoxyacetophenone: A precursor in the synthesis of 4-[1-(4-Methoxyphenyl)-1-methylethyl]phenol.
Uniqueness
4-[1-(4-Methoxyphenyl)-1-methylethyl]phenol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a methoxy group and a phenolic hydroxyl group makes it versatile in various applications.
Propriétés
IUPAC Name |
4-[2-(4-methoxyphenyl)propan-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-16(2,12-4-8-14(17)9-5-12)13-6-10-15(18-3)11-7-13/h4-11,17H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVCFEULGFXPJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346786 | |
| Record name | 4-[1-(4-Methoxyphenyl)-1-methylethyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16530-58-8 | |
| Record name | 4-[1-(4-Methoxyphenyl)-1-methylethyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the hydrogen bonding patterns observed in 2,6-bis(hydroxymethyl)-4-[1-(4-methoxyphenyl)-1-methylethyl]phenol?
A1: The research highlights that 2,6-bis(hydroxymethyl)-4-[1-(4-methoxyphenyl)-1-methylethyl]phenol molecules, along with other derivatives of 2,6-bis(hydroxymethyl)phenol, engage in a network of hydrogen bonds. [] This bonding leads to the formation of sheet-like structures. Interestingly, the study also suggests potential weak π-π interactions between these sheets. Understanding these intermolecular interactions is crucial as they can influence the compound's physical properties, such as melting point, solubility, and even its potential biological activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


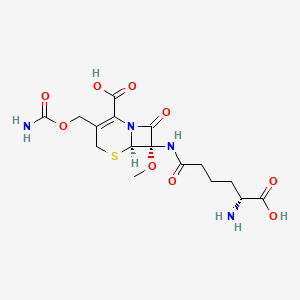

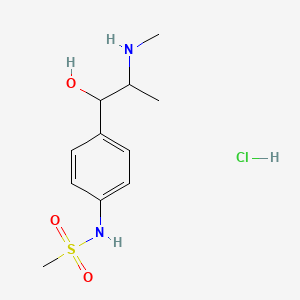



![Tmd D-form [MI]](/img/structure/B1213701.png)
